6-Fluoro-4'-methoxyflavone
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Overview
Description
6-Fluoro-4’-methoxyflavone is a synthetic flavone derivative characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 4’ position of the flavone backbone. Flavones are a class of flavonoids, which are naturally occurring compounds found in various plants. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4’-methoxyflavone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 6-Fluoro-4’-methoxyflavone may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4’-methoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Fluoro-4’-methoxyflavone involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells through the PERK/EIF2a/ATF4/CHOP pathway. This pathway involves the phosphorylation of PERK, which leads to the activation of downstream effectors that promote cell death .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyflavone: Lacks the fluorine substitution but shares similar biological activities.
4’-Methoxyflavone: Lacks the fluorine substitution but has similar structural features.
6-Fluoroflavone: Lacks the methoxy group but retains the fluorine substitution.
Uniqueness
6-Fluoro-4’-methoxyflavone is unique due to the combined presence of both fluorine and methoxy groups, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methoxy group can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
6-fluoro-2-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVXPKJYQMILMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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